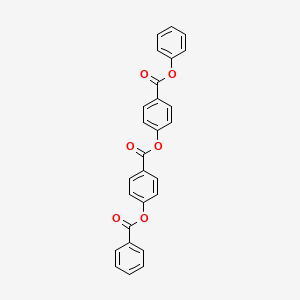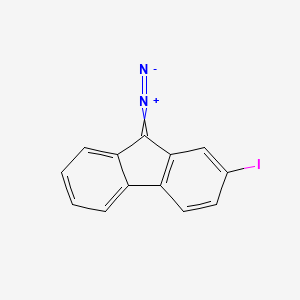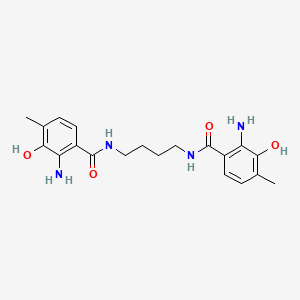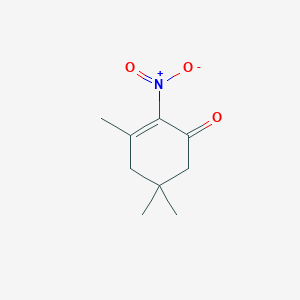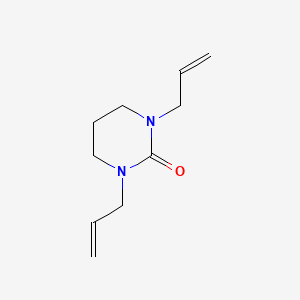
4-(6-Pentylnaphthalen-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Pentylnaphthalen-2-yl)benzonitrile is a chemical compound known for its unique structure and properties It is a derivative of benzonitrile, characterized by the presence of a pentylnaphthalene group attached to the benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Pentylnaphthalen-2-yl)benzonitrile typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 6-pentylnaphthalene with a suitable benzonitrile derivative under specific conditions. The reaction often requires a catalyst and may be carried out in the presence of a base to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(6-Pentylnaphthalen-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert the nitrile group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or the nitrile group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles like sodium methoxide.
Major Products: The major products depend on the type of reaction. For example, oxidation may yield naphthaldehyde derivatives, while reduction can produce amines .
Scientific Research Applications
4-(6-Pentylnaphthalen-2-yl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(6-Pentylnaphthalen-2-yl)benzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the context of its application .
Comparison with Similar Compounds
Benzonitrile: A simpler analog with a single nitrile group attached to a benzene ring.
4-(2-Naphthyl)benzonitrile: Similar structure but with a different substitution pattern on the naphthalene ring.
Uniqueness: 4-(6-Pentylnaphthalen-2-yl)benzonitrile stands out due to its unique substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
87633-73-6 |
|---|---|
Molecular Formula |
C22H21N |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
4-(6-pentylnaphthalen-2-yl)benzonitrile |
InChI |
InChI=1S/C22H21N/c1-2-3-4-5-17-6-11-22-15-21(13-12-20(22)14-17)19-9-7-18(16-23)8-10-19/h6-15H,2-5H2,1H3 |
InChI Key |
OLAPLPWWYKSADH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC2=C(C=C1)C=C(C=C2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-4-[4-(difluoromethoxy)phenoxy]aniline](/img/structure/B14413649.png)

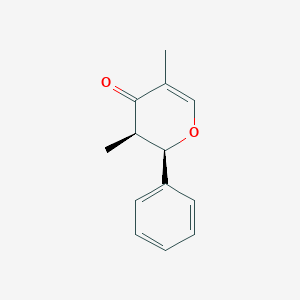
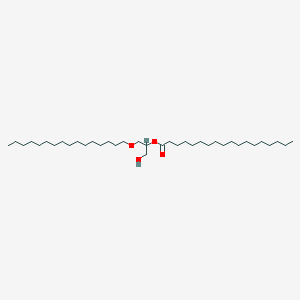

![3-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B14413669.png)
![5-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14413674.png)
